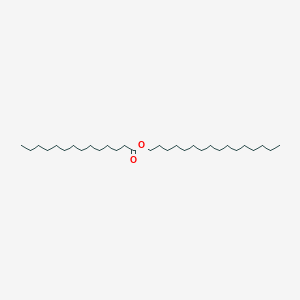![molecular formula C10H8ClF2NO B143561 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one CAS No. 131230-67-6](/img/structure/B143561.png)
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one: is a synthetic organic compound characterized by the presence of a chloromethylphenyl group and a difluoroazetidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloromethylbenzene and 3,3-difluoroazetidin-2-one as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chloromethylbenzene is reacted with 3,3-difluoroazetidin-2-one in the presence of a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (typically around 80-100°C) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the reaction to larger volumes while maintaining the same reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Quality Control: Ensuring the consistency and quality of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Employed in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloromethylphenyl)-4-methylbenzene-1-sulfonamide: Similar structure but contains a sulfonamide group instead of the difluoroazetidinone ring.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine: Contains a pyridine ring and different substituents.
2-Chloromethyl-4-methylquinazoline: Contains a quinazoline ring with different functional groups.
Uniqueness
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one is unique due to the presence of the difluoroazetidinone ring, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
131230-67-6 |
|---|---|
Fórmula molecular |
C10H8ClF2NO |
Peso molecular |
231.62 g/mol |
Nombre IUPAC |
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one |
InChI |
InChI=1S/C10H8ClF2NO/c11-5-7-3-1-2-4-8(7)14-6-10(12,13)9(14)15/h1-4H,5-6H2 |
Clave InChI |
XFNBRLSUCYVXKP-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
SMILES canónico |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
Key on ui other cas no. |
131230-67-6 |
Sinónimos |
AA 231-1 AA231-1 CMPDF N-(2-chloromethylphenyl)-3,3-difluoroazetidin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)






